molecular formula C9H17NO B1475129 (3-Allyl-3-piperidinyl)methanol CAS No. 1424939-91-2

(3-Allyl-3-piperidinyl)methanol

Cat. No.: B1475129
CAS No.: 1424939-91-2
M. Wt: 155.24 g/mol
InChI Key: MOBPYYCVASVMHO-UHFFFAOYSA-N
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Description

(3-Allyl-3-piperidinyl)methanol is a heterocyclic organic compound featuring a piperidine ring core that is functionalized with both a hydroxymethyl and an allyl group at the 3-position. This structure combines the hydrogen-bonding capability and polarity of the methanol group with the versatile reactivity of the allyl moiety, making it a valuable building block in organic synthesis and medicinal chemistry research . The allyl group is a classic participant in transition-metal-catalyzed coupling reactions and can also introduce strain into molecular systems, influencing conformation and stereoselectivity in reaction pathways . As a piperidine derivative, this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and ligands for catalytic systems. The presence of multiple functional groups on the same ring provides researchers with several handles for chemical modification. This compound is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-prop-2-enylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(8-11)5-3-6-10-7-9/h2,10-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBPYYCVASVMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key molecular and functional differences between (3-Allyl-3-piperidinyl)methanol and analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Safety Profile Source
This compound C9H17NO (hypothetical) ~155.24 (calculated) Allyl (C3H5), hydroxymethyl (-CH2OH) Potential pharmaceutical intermediate Not reported; inferred from analogs N/A
(3-Amino-1-benzylpiperidin-3-yl)methanol C13H20N2O 220.31 Benzyl (C6H5CH2), amino (-NH2) Laboratory chemical synthesis Acute oral toxicity (H302), skin irritation (H315)
[3-(Pyridin-2-yl)piperidin-3-yl]methanol C11H14N2O 192.3 Pyridinyl (C5H4N) Pharmaceuticals, agrochemicals, materials High purity (≥95%); no hazards specified
1-Methylpiperidine-3-methanol C7H15NO 129.203 Methyl (CH3) Organic synthesis intermediate No safety data provided
[1-(4-Methylbenzyl)piperidin-3-yl]methanol C14H21NO 219.32 4-Methylbenzyl (C6H4CH2CH3) Research chemical Not reported
(5,6-Dimethoxypyridin-3-yl)methanol C8H11NO3 169.18 Dimethoxy (OCH3), pyridine ring Cataloged for research use Not reported

Structural and Functional Differences

Substituent Effects: The allyl group in this compound introduces a reactive alkene moiety, enabling participation in cycloaddition or polymerization reactions. This contrasts with analogs like the benzyl (in ) or methyl (in ) groups, which are less reactive but may enhance lipophilicity. Amino (in ) and pyridinyl (in ) substituents confer distinct electronic and hydrogen-bonding properties, influencing solubility and biological activity.

Molecular Weight and Polarity: Lower molecular weight analogs (e.g., 1-Methylpiperidine-3-methanol, ) may exhibit higher volatility and simpler purification processes. Polar groups like hydroxymethyl or methoxy (in ) enhance water solubility compared to nonpolar substituents (e.g., benzyl in ).

Synthetic Utility :

  • The pyridinyl derivative () is highlighted for pharmaceutical and material science applications due to its dual heterocyclic structure. In contrast, benzyl-substituted analogs () may serve as intermediates in fine chemical synthesis.

Preparation Methods

Synthesis of 3-Aminopiperidine Derivatives

  • Hydrogenation of protected piperidine intermediates:
    For example, (R)-3-(benzyloxycarbonyl amino) piperidines can be hydrogenated using palladium on carbon (Pd/C) in methanol under mild hydrogen pressure at room temperature. This step removes protecting groups to yield (R)-3-amino piperidine with yields around 90% or higher.

  • Cyclization and substitution reactions:
    Starting from amino acids like D-ornithine hydrochloride, esterification and subsequent cyclization under controlled conditions yield Boc-protected 3-aminopiperidines. These can be deprotected and further functionalized.

  • Reduction of piperidin-2-one derivatives:
    (R)-3-aminopiperidin-2-one hydrochloride can be reduced using lithium aluminum hydride in tetrahydrofuran at controlled temperatures (~35 °C), followed by acid treatment to obtain (R)-3-aminopiperidine dihydrochloride.

Step Reagents/Conditions Yield Notes
Hydrogenation Pd/C, methanol, H2, RT, 14h ~91% Removal of Cbz protecting group
Esterification & Cyclization D-Ornithine HCl, MeOH, reflux, NaOMe 73.8% Boc-protected intermediate
Reduction LiAlH4, THF, 35°C High Reduction of lactam to amine

The introduction of the allyl group onto the piperidine nitrogen or carbon is a critical step toward obtaining this compound.

N-Allylation

  • Reaction with allyl bromide:
    Piperidine derivatives can be reacted with allyl bromide in polar aprotic solvents such as tetrahydrofuran, dimethylformamide, or acetonitrile, often under inert atmosphere (nitrogen) to avoid oxidation. Temperature control between 40 °C and 120 °C is typical, with reaction times ranging from 6 to 8 hours.

  • Catalysts and conditions:
    Palladium acetate with triphenylphosphine as ligand in tetrahydrofuran at 50 °C has been used to facilitate allylation with high selectivity and yields up to 75%.

Reaction Parameter Details
Solvents Toluene, THF, DMF, acetonitrile
Atmosphere Nitrogen (inert) preferred
Temperature 40–120 °C (typically ~100 °C)
Catalyst Pd(Ac)2 with triphenylphosphine
Reaction Time 6–8 hours
Yield ~75% with 97-98% selectivity

Hydroxymethylation to Introduce the Methanol Group

The hydroxymethyl group (-CH2OH) at the 3-position can be introduced via nucleophilic substitution or reduction strategies on appropriately functionalized intermediates.

  • Although direct literature on hydroxymethylation of 3-allyl-piperidine is limited, common methods involve:

  • Purification typically involves extraction, crystallization, or fractional distillation depending on the compound's properties.

Representative Preparation Procedure Summary

Step Description Reagents/Conditions Outcome
1 Synthesis of 3-aminopiperidine Hydrogenation of Cbz-protected piperidine with Pd/C in MeOH under H2 (R)-3-aminopiperidine, ~90% yield
2 N-Allylation Reaction with allyl bromide in THF, Pd catalyst, 100 °C, N2 atmosphere 3-allyl-piperidine derivative, ~75% yield
3 Hydroxymethylation Reaction with formaldehyde or reduction of aldehyde intermediate This compound
4 Purification Extraction, crystallization, filtration Pure target compound

Research Findings and Notes

  • The use of polar aprotic solvents and inert atmosphere significantly improves allylation reaction yields and selectivity.

  • Catalyst choice such as Pd(Ac)2 with triphenylphosphine enhances reaction efficiency and product purity.

  • Control of temperature (generally between 40 °C and 120 °C) is crucial to avoid side reactions and maximize yield.

  • The preparation of the piperidine core with correct stereochemistry is essential for applications in pharmaceuticals, and thus, enantiomerically pure intermediates are often synthesized via chiral resolution or asymmetric synthesis.

  • The hydrogenation step for deprotection is typically performed at room temperature under atmospheric hydrogen pressure, providing high yields without over-reduction.

Q & A

Basic: What synthetic strategies are commonly employed for preparing (3-Allyl-3-piperidinyl)methanol, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves allylation of piperidine derivatives followed by functional group modifications. Key steps include:

  • Allylation : Allyl groups can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, palladium-catalyzed allylic substitution using allyl stannanes (e.g., allyl tributyl stannane) under continuous-flow hydrogenation conditions may enhance selectivity and reduce byproducts .
  • Hydrogenation : Lindlar catalysts or ligand-modified palladium nanoparticles are critical for partial hydrogenation of acetylenic intermediates to retain stereochemical integrity. Temperature (25–60°C) and solvent polarity (e.g., methanol vs. ether) significantly impact reaction rates and yields .
  • Optimization : Reaction monitoring via GC-MS or HPLC ensures intermediate stability. Adjusting pH (neutral to mildly acidic) minimizes unwanted rearrangements, as seen in analogous propargyl alcohol systems .

Basic: Which analytical techniques are prioritized for characterizing this compound, and how are data interpreted?

Answer:
Characterization requires a multi-modal approach:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify allyl (δ 5.0–5.8 ppm) and piperidinyl protons (δ 2.5–3.5 ppm). 1^1H-13^{13}C HMBC confirms connectivity between the allyl and piperidine moieties.
    • IR : O-H stretches (3200–3600 cm1^{-1}) and C-O bonds (1050–1100 cm1^{-1}) validate the methanol group .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 to 90:10) resolve polar impurities. Retention time consistency confirms purity (>95%) .
    • GC-MS : Electron ionization at 70 eV identifies fragmentation patterns (e.g., m/z 154 for allyl-piperidine fragments) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Critical precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335). Dust suppression via wet methods minimizes airborne particulates .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO4_4) to prevent exothermic reactions .

Advanced: How should researchers resolve contradictions in reported yields or stereochemical outcomes during synthesis?

Answer:
Contradictions often arise from:

  • Catalyst Variability : Palladium nanoparticle size/distribution (5–20 nm) affects hydrogenation efficiency. Reproducibility requires strict control of catalyst preparation (e.g., ligand ratios in Pd NPs) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than protic solvents (e.g., methanol), altering stereoselectivity. Computational modeling (DFT) predicts solvent-accessible transition states .
  • Data Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for stereochemistry, kinetic studies for yield optimization) .

Advanced: What recent advancements utilize this compound in medicinal chemistry?

Answer:
Emerging applications include:

  • Antimicrobial Agents : Structural analogs inhibit bacterial efflux pumps (e.g., against E. coli), with MIC values <10 µg/mL. Modifications at the allyl group enhance membrane permeability .
  • Kinase Inhibitors : The piperidine moiety acts as a hinge-binding motif in ATP-competitive inhibitors (e.g., PI3Kα inhibitors). Methanol groups improve aqueous solubility (logP reduction by 0.5–1.0 units) .
  • Prodrug Design : Esterification of the methanol group enables pH-sensitive release in tumor microenvironments .

Advanced: How can experimental design optimize biological activity studies of this compound derivatives?

Answer:
Key considerations:

  • Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate IC50_{50} values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound depletion over 60 minutes .
  • In Silico Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high binding affinity (<-8.0 kcal/mol) to target proteins (e.g., EGFR) .

Advanced: What factors influence the stability of this compound under varying storage and reaction conditions?

Answer:
Stability is affected by:

  • Temperature : Degradation accelerates above 25°C (TGA data shows 5% mass loss at 100°C). Lyophilization extends shelf life at -20°C .
  • pH : Acidic conditions (pH <3) protonate the piperidine nitrogen, triggering ring-opening reactions. Neutral buffers (pH 7.4) maintain integrity .
  • Light Exposure : UV-Vis studies show photooxidation of the allyl group under 254 nm light. Amber glassware or light-resistant containers are essential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Allyl-3-piperidinyl)methanol
Reactant of Route 2
(3-Allyl-3-piperidinyl)methanol

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